1-(2-fluorophenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
Description
This compound is a urea derivative featuring a 2-fluorophenyl group linked via a urea bridge to a 6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazine moiety. Its structural uniqueness lies in the combination of a fluorinated aromatic ring and a dihydropyridazine scaffold, which is substituted with a thiophene ring.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c18-12-4-1-2-5-13(12)20-17(24)19-9-10-22-16(23)8-7-14(21-22)15-6-3-11-25-15/h1-8,11H,9-10H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGQNVXGNIONDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Urea-Based Therapeutics
Compound 5h ():
- Structure: 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea
- Key Differences:
- Replaces the dihydropyridazine ring with a methyl-substituted pyridine.
- Fluorophenyl group at the para position vs. ortho in the target compound.
- Activity: Tested against 60 cancer cell lines, with moderate efficacy.
BJ41322 ():
- Structure: 1-(3-Methoxyphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
- Key Differences:
- Methoxy substituent at the 3-position of the phenyl ring vs. 2-fluoro in the target compound.
- Implications: The methoxy group enhances electron-donating properties and solubility, whereas the ortho-fluoro group increases electronegativity and metabolic stability .
Flufenoxuron ():
- Structure: 1-[4-(2-Chloro-α,α,α-trifluoro-p-tolyloxy)-2-fluorophenyl]-3-(2,6-difluorobenzoyl)urea
- Key Differences:
- Contains a trifluorotolyloxy group and difluorobenzoyl substituents instead of dihydropyridazine and thiophene.
- Application: A pesticide, highlighting how urea derivatives can be tailored for agrochemical vs. pharmaceutical use. The bulky substituents in flufenoxuron likely enhance environmental persistence, unlike the target compound’s bioactive-oriented design .
Physicochemical and Pharmacokinetic Properties
- Key Observations: The target compound’s ortho-fluoro group slightly increases lipophilicity (LogP ~3.1) compared to BJ41322 (LogP ~2.5), favoring membrane permeability.
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